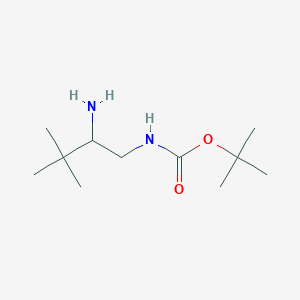

(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester

CAS No.: 1391116-69-0

Cat. No.: VC2597995

Molecular Formula: C11H24N2O2

Molecular Weight: 216.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1391116-69-0 |

|---|---|

| Molecular Formula | C11H24N2O2 |

| Molecular Weight | 216.32 g/mol |

| IUPAC Name | tert-butyl N-(2-amino-3,3-dimethylbutyl)carbamate |

| Standard InChI | InChI=1S/C11H24N2O2/c1-10(2,3)8(12)7-13-9(14)15-11(4,5)6/h8H,7,12H2,1-6H3,(H,13,14) |

| Standard InChI Key | OTSWUUVDIYKZTD-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(CNC(=O)OC(C)(C)C)N |

| Canonical SMILES | CC(C)(C)C(CNC(=O)OC(C)(C)C)N |

Introduction

Chemical Identity and Properties

Structural Characteristics

(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester, also known by its IUPAC name tert-butyl N-(2-amino-3,3-dimethylbutyl)carbamate, features a primary amine at the 2-position of a 3,3-dimethylbutyl chain, with a tert-butyloxycarbonyl (Boc) protected amine at the terminal position . This arrangement creates a molecule with distinct reactivity at each nitrogen center, making it valuable in synthetic chemistry applications. The compound's CAS number is 1391116-69-0, serving as its unique identifier in chemical databases .

The structure exhibits three key functional components: a primary amine group at the 2-position that serves as a reactive nucleophilic center; a sterically hindered 3,3-dimethylbutyl backbone that influences reactivity patterns; and a carbamate moiety (Boc group) that functions as a protecting group for the terminal amine. This combination of functional groups creates a molecule with selective reactivity and protection capabilities.

Physical and Chemical Properties

The physical and chemical properties of (2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester contribute to its handling requirements and applications in research. These properties are summarized in Table 1 below:

The compound's reactivity is dominated by the differential nucleophilicity of its two nitrogen centers. The primary amine functions as a stronger nucleophile compared to the carbamate nitrogen, allowing for selective chemical modifications. The tert-butyloxycarbonyl (Boc) group serves as a protecting group that can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrogen chloride in dioxane, enabling sequential synthetic transformations .

Stereochemistry and Enantiomeric Forms

Stereoisomeric Properties

(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester contains a stereogenic center at the 2-position of the butyl chain, resulting in two distinct enantiomeric forms: the (S)- and (R)-enantiomers . The (S)-enantiomer is registered under CAS number 1374636-08-4, while the (R)-enantiomer is identified by CAS number 1218943-99-7 . These stereoisomers possess identical physical properties but can exhibit markedly different biological activities due to the chiral nature of biological receptors .

The stereochemistry at the 2-position critically influences how the molecule interacts with biological targets, particularly within receptor binding pockets. This stereoselectivity is a fundamental consideration in pharmaceutical applications where specific receptor interactions are desired .

Biological Relevance of Stereochemistry

In biological systems, the stereochemistry of (2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester significantly impacts its activity profile. Studies suggest that the (S)-enantiomer may demonstrate more favorable interactions with certain biological receptors due to complementary spatial arrangements within binding sites.

The stereochemical purity of the compound becomes particularly important in pharmaceutical research contexts, where consistent biological responses depend on the precise three-dimensional structure of the molecule. Applications requiring stereospecific interactions may necessitate the use of either the (S)- or (R)-enantiomer, depending on the desired biological effect and target specificity .

Synthesis Methods and Approaches

Common Synthetic Routes

Several synthetic strategies have been developed for preparing (2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester, with variations depending on whether a specific enantiomer or racemic mixture is desired. The most widely employed methods include:

-

Direct protection of diamine precursors using di-tert-butyl dicarbonate (Boc₂O) with controlled reaction conditions to achieve selective protection of one amine group .

-

Synthesis via protected amino acid derivatives, involving reduction to the corresponding alcohols followed by conversion to amines through appropriate functional group transformations .

-

Approaches utilizing cyclic sulfamidate intermediates, which allow for selective removal of the N-Boc group using methanesulfonic acid in tert-butyl acetate/dichloromethane solvent systems .

Each synthetic approach offers distinct advantages and limitations, with selection typically based on available starting materials, desired stereochemical outcome, and scale considerations.

Key Synthesis Considerations

Successful synthesis of high-purity (2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester requires careful attention to several critical factors. Table 2 compares different synthesis approaches and their key characteristics:

A notable aspect of the chemistry involving this compound is the selective removal of the N-Boc group in the presence of other functional groups. Research has demonstrated that using methanesulfonic acid in tert-butyl acetate/dichloromethane can achieve selective deprotection . This selectivity arises because removal of the Boc group is an irreversible process due to protonation of the amine group and loss of carbon dioxide, while acidic deprotection of other groups (such as tert-butyl esters) involves reversible equilibria with tert-butyl carbonium ions .

The success of selective deprotection reactions has been attributed to the use of mild organic acids under anhydrous conditions, which prevents unwanted side reactions while facilitating the desired transformation .

Biological Activity and Pharmacological Properties

Receptor Interactions

(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester demonstrates significant biological activity, particularly within the central nervous system. Interaction studies employing techniques such as radioligand binding assays and electrophysiological recordings have shown that this compound can modulate receptor activity, indicating potential applications in neurological research and therapeutic development.

The compound's ability to interact with various neurotransmitter receptors suggests multiple mechanisms of action, which may include:

-

Direct binding to receptor active sites, influencing receptor activation states

-

Allosteric modulation of receptor function, altering receptor kinetics or affinity

-

Interference with downstream signal transduction pathways

-

Modification of receptor expression or trafficking processes

These interaction mechanisms provide a foundation for understanding the compound's observed neurological effects and potential therapeutic applications.

Research Applications and Utility

Current Research Uses

(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester serves multiple functions in research contexts:

-

As a synthetic intermediate, the compound functions as a valuable building block in the synthesis of more complex molecules, particularly those with pharmaceutical relevance . Its bifunctional nature, featuring both a protected and a free amine, enables sequential modification strategies.

-

In structure-activity relationship studies, its well-defined structure and stereochemistry make it useful for exploring how structural modifications affect biological activity. Systematic variations of the compound can generate libraries of analogues for biological screening.

-

As a pharmacological tool, the compound helps investigate receptor binding and signaling mechanisms in neurological research. Its characterized interactions with receptor systems provide a reference point for studying related compounds.

Pharmaceutical Development Applications

In pharmaceutical development contexts, (2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester plays several important roles:

-

As a precursor to active pharmaceutical ingredients (APIs), the compound can be transformed into various drug candidates through appropriate chemical modifications . The selective reactivity of its functional groups enables controlled synthetic transformations.

-

As a model compound for pharmacokinetic studies, its defined structure allows for systematic investigation of absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is crucial for drug development processes.

-

As a building block for peptide-based drugs, the protected amine functionality makes it valuable in peptide synthesis and peptidomimetic drug design . The compound's ability to participate in peptide coupling reactions while maintaining selective protection makes it particularly useful in this context.

Table 3 below summarizes the key applications of (2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester in different research contexts:

Analytical Characterization and Quality Control

Characterization Techniques

Several analytical techniques are routinely employed to characterize (2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester:

Nuclear Magnetic Resonance (NMR) Spectroscopy provides structural information through ¹H and ¹³C NMR spectral data, offering insights into the chemical environment of protons and carbon atoms within the molecule . NMR is particularly valuable for confirming structural integrity and purity.

Mass Spectrometry (MS) provides molecular weight confirmation and fragmentation patterns useful for structure verification . The characteristic fragmentation patterns can help identify structural features and potential impurities.

Infrared (IR) Spectroscopy identifies functional groups, particularly the characteristic carbamate C=O stretching vibration typically observed around 1700 cm⁻¹. This technique provides confirmation of key functional groups within the molecule.

High-Performance Liquid Chromatography (HPLC) is useful for purity determination and separation of enantiomers when using chiral columns. HPLC methods can be developed to quantify both the main compound and potential impurities.

Related Compounds and Structural Analogues

Structural Relationships

Several compounds share structural similarities with (2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester. Among these related compounds are:

-

tert-butyl N-(3-amino-2,2-dimethylpropyl)carbamate: A positional isomer with the amino group at the 3-position instead of the 2-position, resulting in different reactivity patterns and biological properties .

-

tert-butyl N-(2-amino-3-methyl-butyl)carbamate: A related compound with a single methyl group at the 3-position instead of two methyl groups, leading to reduced steric hindrance and altered chemical behavior .

-

tert-butyl N-(2,3-dihydroxypropyl)carbamate: A hydroxylated analogue used in different applications where hydrogen bonding capabilities are desired .

Comparative Structural Analysis

These related compounds differ from (2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester in several key aspects:

The steric environment around functional groups varies significantly, with the dimethyl substitution in (2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester creating greater steric hindrance around the amino group compared to less substituted analogues . This steric differentiation influences reactivity patterns and selectivity in chemical transformations.

Hydrophobicity profiles differ, with the additional methyl groups increasing the hydrophobicity of (2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester compared to analogues with fewer alkyl substituents . This property affects solubility characteristics and interactions with biological membranes.

Biological activity profiles show significant variation, as the specific positioning and number of substituents substantially influence how these compounds interact with biological targets . These structural differences can translate to selectivity for different receptor subtypes or binding sites.

Table 4 presents a comparison of key properties between (2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester and its structural analogues:

Current Research Trends and Future Directions

Recent Developments

Recent research involving (2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester has focused on several key areas:

Improved synthetic methodologies have been developed to enhance stereoselectivity and yield in the preparation of specific enantiomers . These advances include optimized reaction conditions, novel catalytic systems, and more efficient purification protocols.

Structure-activity relationship studies have expanded understanding of how structural modifications influence biological activity, particularly in neurological contexts. These investigations provide guidance for the design of next-generation compounds with enhanced potency or selectivity.

Integration into larger molecular scaffolds has demonstrated the compound's utility as a building block for more complex pharmaceutical candidates . This approach leverages the compound's well-defined structure and selective reactivity to create molecules with targeted biological activities.

Future Research Directions

Several promising avenues exist for future research involving (2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester:

Further exploration of the compound's neurological activity profile could elucidate specific receptor subtypes and signaling pathways involved in its observed effects. This information would guide more targeted applications in neurological research and potential therapeutic development.

Development of more efficient and environmentally friendly synthesis methods remains an important goal, particularly for large-scale production . Green chemistry approaches that reduce solvent use, energy consumption, and waste generation would enhance the sustainability of manufacturing processes.

Investigation of novel delivery systems for derivatives incorporating this structural motif could improve pharmacokinetic properties and therapeutic efficacy. Formulation strategies tailored to the compound's physical and chemical properties could optimize its performance in biological systems.

Design and synthesis of structural analogues with enhanced activity or improved pharmacokinetic properties represents a fertile area for medicinal chemistry research . Systematic modification of specific structural features could yield compounds with superior biological profiles for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume